molecular formula C16H16N2O2 B141789 βCCt CAS No. 93835-05-3

βCCt

Cat. No. B141789
CAS RN: 93835-05-3
M. Wt: 268.31 g/mol
InChI Key: FVFFDKKTXYVCCW-UHFFFAOYSA-N
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Description

βCCt, also known as β-Carboline-3-carboxylate-t-Bu ester, is a compound that has been shown to reduce alcohol self-administration in alcohol preferring (P) and high alcohol drinking (HAD) rats . It is a compound that binds preferentially to the GABA A α1 subtype .


Synthesis Analysis

βCCt and its analogues were synthesized via a CDI-mediated process. The related 6-substituted β-carboline-3-carboxylates, including WYS8, were synthesized via Sonogashira or Stille coupling processes from 6-iodo-βCCt .


Molecular Structure Analysis

The molecular structure of βCCt involves a β-carboline nucleus. Large substituents at position-6 of the β-carbolines were well tolerated. These groups are proposed to project into the extracellular domain (L (Di) region) of GABA (A)/Bz receptors .


Chemical Reactions Analysis

βCCt is involved in complex chemical reactions. It is part of a series of 3,6-disubstituted β-carbolines that were evaluated for their in vitro affinities at α (x)β (3)γ (2) GABA (A)/benzodiazepine receptor subtypes .

Scientific Research Applications

Neuropharmacological Research

βCCt is used in chemical research to explore the neuropharmacological properties of β-carbolines. It is particularly studied for its potential anti-depressant and anti-anxiety effects . The compound’s structure makes it a valuable tool in the synthesis and study of new therapeutic agents targeting neurological disorders .

Alcohol Dependency Studies

As an α1selective antagonist and benzodiazepine mixed agonist/antagonist, βCCt has been shown to reduce alcohol self-administration in alcohol preferring (P) and high alcohol drinking (HAD) rats. This suggests its potential use in developing treatments for alcohol dependency .

Synthesis of Biotin Intermediates

Though not directly related to βCCt, related research involves the synthesis of tert-butyl derivatives like Tert-butyl (4R)-4- (methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate , an intermediate of Biotin which plays a crucial role in metabolic processes .

Proteomics Research

βCCt is also used as a biochemical for proteomics research, which involves the study of proteomes and their functions. The compound’s molecular formula is C16H16N2O2, with a molecular weight of 268.31 .

Mechanism of Action

Target of Action

Beta-CCT, also known as tert-Butyl beta-carboline-3-carboxylate or βCCt, primarily targets the Chaperonin Containing TCP1 (CCT) , also known as the Tailless Complex Polypeptide 1 Ring Complex (TRiC) . This complex is an essential eukaryotic molecular chaperone, composed of two rings of eight individual protein subunits . Each of the eight CCT subunits occupies a specific position within each chaperonin ring, forming a geometrically defined binding interface .

CCT is required for the folding of abundant cytoskeletal proteins such as actin and tubulin, which in turn form assemblies of microfilaments and microtubules . It also assists in the folding of additional protein substrates and some CCT subunits have been shown to have functions when monomeric .

Mode of Action

Beta-CCT interacts with its primary target, the CCT complex, by disrupting the interaction of CCT-β with β-tubulin . This disruption leads to the induction of Endoplasmic Reticulum stress and activation of caspases . The compound also inhibits migration and invasion of lung cancer cells by suppressing matrix metalloproteinase (MMP)-2/9 and epithelial–mesenchymal transition (EMT)-related proteins through downregulating mitogen-activated protein kinases (MAPKs), Akt/β-catenin and integrin–focal adhesion kinase signaling pathways .

Biochemical Pathways

The interaction of Beta-CCT with the CCT complex affects several biochemical pathways. CCT is involved in the folding of cytoskeletal proteins actin and tubulin, which are essential components of microfilaments and microtubules . Disruption of this process can lead to changes in cell structure and function.

Furthermore, the inhibition of MMP-2/9 and EMT-related proteins by Beta-CCT affects the MAPKs, Akt/β-catenin and integrin–focal adhesion kinase signaling pathways . These pathways play crucial roles in cell proliferation, differentiation, and migration, and their disruption can have significant effects on cellular processes.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, and its eventual elimination

Result of Action

The interaction of Beta-CCT with the CCT complex results in several molecular and cellular effects. It induces apoptosis and suppresses migration and invasion of highly metastatic lung adenocarcinoma . It also causes Endoplasmic Reticulum stress and activation of caspases, leading to programmed cell death .

Action Environment

The action, efficacy, and stability of Beta-CCT can be influenced by various environmental factors. For instance, the photoperiod can affect the expression and function of CCT, which in turn can influence the action of Beta-CCT . Additionally, the cellular environment, including the presence of other proteins and cellular structures, can also impact the interaction of Beta-CCT with the CCT complex .

properties

IUPAC Name

tert-butyl 9H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-16(2,3)20-15(19)13-8-11-10-6-4-5-7-12(10)18-14(11)9-17-13/h4-9,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFFDKKTXYVCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10917695
Record name tert-Butyl 9H-pyrido[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10917695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 9H-pyrido[3,4-b]indole-3-carboxylate

CAS RN

93835-05-3
Record name 1,1-Dimethylethyl 9H-pyrido[3,4-b]indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93835-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl beta-carboline-3-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093835053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl 9H-pyrido[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10917695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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